
Z,Z-Dienestrol
Overview
Description
Z,Z-Dienestrol is a synthetic, non-steroidal estrogenic compound. It is a close analogue of dienestrol and belongs to the stilbestrol group. This compound is known for its estrogenic activity and has been used in various scientific research applications, particularly in the study of hormone receptors and their roles in physiological processes .
Mechanism of Action
Target of Action
Z,Z-Dienestrol, also known as Isodienestrol, is a synthetic, non-steroidal estrogen . Its primary targets are the estrogen receptors present in various tissues, including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These receptors play a crucial role in numerous biological processes, such as reproduction, metabolism, bone health, and cell growth .
Mode of Action
This compound interacts with its targets by passively diffusing into the target cells of responsive tissues, where it complexes with the estrogen receptors . This complex then enters the cell’s nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA . This interaction leads to various physiological changes, depending on the specific target tissue.
Biochemical Pathways
The biochemical pathways affected by this compound involve its oxidative biotransformation, which gives rise to several reactive compounds . These metabolites can interact with cellular macromolecules and may contribute to the organotropic tumorigenesis of this compound . For instance, the olefinic epoxide of this compound has been shown to have an affinity for the estradiol receptor present in estrogen target organs .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is also known that this compound is a major urinary metabolite of diethylstilbestrol in all species studied so far .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its estrogenic activity. It can relieve or lessen symptoms such as dryness and soreness in the vagina, itching, redness, or soreness of the vulva . Conditions that are treated with this compound include a genital skin condition (vulvar atrophy), inflammation of the vagina (atrophic vaginitis), and inflammation of the urethra (atrophic urethritis) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, UV-induced intermediates of this compound can be transformed back to this compound under sunlight, which significantly slows down the photodegradation of this compound . This phenomenon may explain why this compound, despite being degradable by UV, is still detectable in the ambient water .
Biochemical Analysis
Biochemical Properties
Z,Z-Dienestrol interacts with various enzymes, proteins, and other biomolecules. It is known to be metabolized to a number of reactive products that interact with cellular macromolecules .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have promotive effects in tumorigenesis of rat mammary glands when administered after whole body irradiation . It influences cell function by acting directly on radiation-initiated mammary cells via binding with estrogen receptors and/or stimulates the secretion of prolactin from the pituitary glands .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with estrogen receptors. It is proposed that this compound could account for the organotropic carcinogenicity of DES by two different mechanisms . One mechanism suggests an affinity of the metabolite to the estradiol receptor present in estrogen target organs . The second mechanism is based on the organ-specific oxidation of DES by peroxidase .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, Wistar-MS rats treated with this compound for 1 year showed significant changes in hormone levels in the serum .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, when this compound pellets were implanted in rats, the prolactin level was markedly reduced to 0.7% of that observed in DES-treated rats .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be hydroxylated at the aromatic ring and at the methyl group . In addition, a second double bond can be introduced, leading to β-dienestrol and its aromatic and aliphatic hydroxy derivatives .
Preparation Methods
The synthesis of isodienestrol involves several steps, typically starting with the preparation of the core stilbene structure. One common method involves the reaction of phenol derivatives with ethylene derivatives under specific conditions to form the desired stilbene structure. Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Z,Z-Dienestrol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isodienestrol can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Z,Z-Dienestrol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of synthetic estrogens and their interactions with various reagents.
Biology: Employed in the study of hormone receptors and their roles in cellular processes.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and the treatment of certain cancers.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Z,Z-Dienestrol is similar to other synthetic estrogens such as dienestrol, diethylstilbestrol, and hexestrol. it is unique in its specific binding affinity and activity at estrogen receptors. Compared to dienestrol, isodienestrol has a different configuration of double bonds, which can influence its biological activity and stability .
Similar Compounds
- Dienestrol
- Diethylstilbestrol
- Hexestrol
- Methestrol
This compound’s unique structural features and specific receptor interactions make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-[(2Z,4Z)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDFQCUYFHCNBW-XBMAZEBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C(=C/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859130 | |
| Record name | (Z,Z)-Dienestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35495-11-5 | |
| Record name | 4,4′-[(1Z,2Z)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35495-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isodienestrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035495115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z,Z)-Dienestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISODIENESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45CG6C2N6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper discusses various synthetic estrogens and their impact on microtubule formation. Could you elaborate on where Isodienestrol fits within this spectrum of activity?
A1: The research indicates that Isodienestrol exhibits less potency in inhibiting microtubule assembly compared to other synthetic estrogens like Dienestrol, Diethylstilbestrol, meso-Hexestrol, and dl-Hexestrol []. While the exact mechanism isn't detailed for Isodienestrol, the study suggests these compounds might share a similar mode of action, potentially disrupting the normal assembly process of microtubule proteins. Further research is needed to fully understand Isodienestrol's specific interactions and consequences on microtubule dynamics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


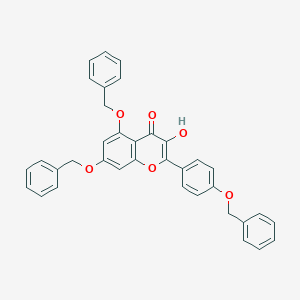
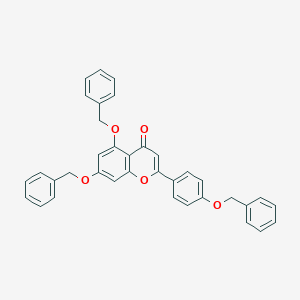

![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)

![(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B18909.png)
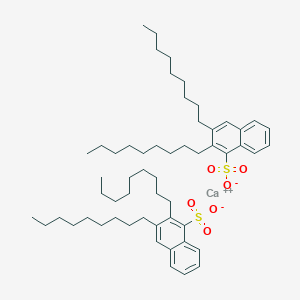
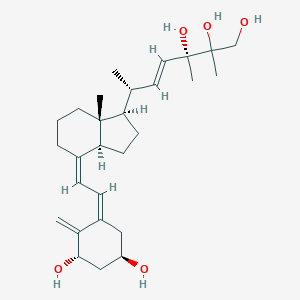

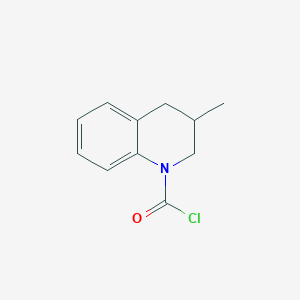
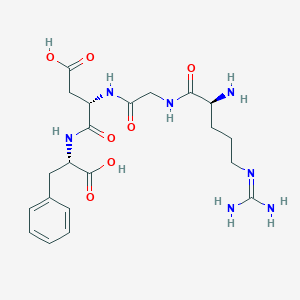
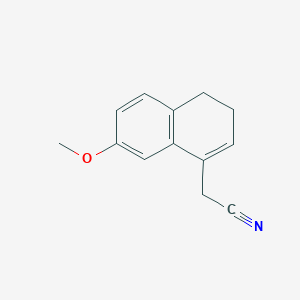

![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)
